ethyl {(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains an allyl group, an ethoxy group, a propyn-1-yloxy group, a benzylidene group, a dioxo group, and a thiazolidin-3-yl group. These groups are attached to different parts of the molecule, which could potentially give it unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. These groups can have significant effects on the overall shape and properties of the molecule. For example, the allyl and propyn-1-yloxy groups could introduce unsaturation into the molecule, potentially making it more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If the compound shows promise in a particular application, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in different conditions .
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-5-9-16-11-15(12-17(27-7-3)20(16)29-10-6-2)13-18-21(25)23(22(26)30-18)14-19(24)28-8-4/h2,5,11-13H,1,7-10,14H2,3-4H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGQOVQNEGVCRL-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC#C)CC=C)C=C2C(=O)N(C(=O)S2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC#C)CC=C)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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